molecular formula C10H18BrNO3 B13505901 Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate

Cat. No.: B13505901
M. Wt: 280.16 g/mol
InChI Key: UWIOYJAFUGYQHO-ZETCQYMHSA-N
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Description

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a tert-butyl group, a bromine atom, and a carbamate functional group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with (3S)-1-bromo-2-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane, followed by purification steps to isolate the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of bromoalkyl derivatives.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the production of various materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and carbamate group can participate in nucleophilic and electrophilic interactions, respectively. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    N-Boc protected amines: Commonly used in peptide synthesis and organic chemistry.

    Carboxybenzyl (CBz) protected amines: Another protecting group for amines, removed using catalytic hydrogenation.

Uniqueness

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which allows for additional reactivity and functionalization compared to simpler carbamates. This makes it a valuable reagent in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate

InChI

InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

UWIOYJAFUGYQHO-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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